molecular formula C15H10N2O4S2 B3734901 3-(2-furylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(2-furylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3734901
M. Wt: 346.4 g/mol
InChI Key: CVCZLYCVMGMLPQ-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as FNT, is a thiazolidinone derivative that has been synthesized for its potential biological and pharmaceutical applications. This compound has been the subject of extensive research due to its unique chemical structure and potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-(2-furylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant properties, which may help protect against oxidative stress. Additionally, this compound has been shown to have a positive effect on the immune system by increasing the production of certain immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-furylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation is that this compound is not readily soluble in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 3-(2-furylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of this compound as a potential anticancer drug. Further studies are needed to determine its efficacy and safety in vivo. Additionally, this compound may have potential as a diagnostic tool for certain diseases, such as cancer. Further research is needed to determine its diagnostic potential. Finally, this compound may have potential as a therapeutic agent for other diseases, such as inflammation and viral infections. Further studies are needed to determine its efficacy and safety in these applications.

Scientific Research Applications

3-(2-furylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential biological and pharmaceutical applications. It has been shown to have anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This compound has also been investigated for its potential use as a diagnostic tool for certain diseases.

properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S2/c18-14-13(8-10-3-1-4-11(7-10)17(19)20)23-15(22)16(14)9-12-5-2-6-21-12/h1-8H,9H2/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCZLYCVMGMLPQ-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-furylmethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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